Xanthurenic Acid

Description

Properties

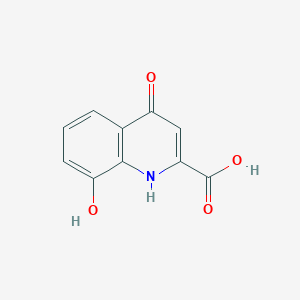

IUPAC Name |

8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZONXHGGPHHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207728 | |

| Record name | Xanthurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59-00-7 | |

| Record name | Xanthurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xanthurenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dihydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58LAB1BG8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

289 °C | |

| Record name | Xanthurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Xanthurenic Acid: From a Metabolic Aberration to a Neuromodulatory Signal

An In-depth Technical Guide on the Origin and Discovery of Xanthurenic Acid

This whitepaper provides a comprehensive overview of the history, discovery, and biochemical significance of this compound. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments that led to its identification, explores its metabolic pathway, and elucidates its role in cellular signaling.

Discovery and Initial Characterization

The journey of this compound research began in the early 20th century, with its initial discovery credited to Musajo in 1935.[1][2] Musajo and his colleagues first isolated this yellow crystalline substance from the urine of rats that had been fed a diet rich in fibrin.[2] They identified it as 4,8-dihydroxyquinoline-2-carboxylic acid.[1]

It was the subsequent work of Lepkovsky and his collaborators in 1943 that contextualized the physiological significance of this compound.[1] Their research established it as an "abnormal" metabolite of the essential amino acid tryptophan, particularly noting its accumulation in animals with a deficiency in vitamin B6 (pyridoxine).[3] This discovery was a landmark in understanding the intricate relationship between nutrition and metabolic pathways.

Experimental Protocols: Early Isolation and Identification

Experimental Workflow: Isolation of this compound from Urine

Caption: A logical workflow for the early isolation and characterization of this compound from urine.

The Kynurenine Pathway: The Metabolic Origin of this compound

This compound is a metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation in mammals, accounting for about 95% of its catabolism.[4] This pathway is a cascade of enzymatic reactions that produce several neuroactive compounds.

Under normal physiological conditions, tryptophan is converted to kynurenine, which is then further metabolized. However, in a state of vitamin B6 deficiency, the activity of kynureninase, a pyridoxal 5'-phosphate (PLP, the active form of vitamin B6) dependent enzyme, is impaired. This impairment leads to a metabolic bottleneck, causing the accumulation of upstream metabolites, including 3-hydroxykynurenine. The excess 3-hydroxykynurenine is then shunted towards an alternative pathway, where it is transaminated by kynurenine aminotransferase (KAT) to form this compound.

Signaling Pathway: Formation of this compound

Caption: The formation of this compound via the kynurenine pathway of tryptophan metabolism.

The Tryptophan Load Test: A Functional Assay for Vitamin B6 Deficiency

The discovery of this compound's accumulation in vitamin B6 deficiency led to the development of the tryptophan load test, a functional assay to assess vitamin B6 status.[5][6] This test involves administering a standardized oral dose of L-tryptophan and subsequently measuring the urinary excretion of this compound and other tryptophan metabolites over a 24-hour period.[5][6]

Experimental Protocol: Tryptophan Load Test

-

Patient Preparation: The patient fasts overnight. A baseline 24-hour urine sample may be collected.

-

Tryptophan Administration: A standard oral dose of 2-5 grams of L-tryptophan is administered.[5]

-

Urine Collection: All urine is collected for the next 24 hours in a container with a preservative (e.g., boric acid or hydrochloric acid) and kept refrigerated.

-

Sample Analysis: The total volume of the 24-hour urine sample is measured. An aliquot is then analyzed for this compound concentration using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry.[7][8]

-

Interpretation: Elevated levels of urinary this compound following the tryptophan load are indicative of a functional vitamin B6 deficiency.[9][10]

Quantitative Data from Early Studies

The following table summarizes representative quantitative data on urinary this compound excretion under different conditions, highlighting the effect of vitamin B6 deficiency and tryptophan loading.

| Condition | Species | Tryptophan Load | Mean this compound Excretion (mg/24h) | Reference |

| Normal | Human | None | < 1 | [4] |

| Vitamin B6 Deficient | Human | 2g L-tryptophan | > 25 | [5][9] |

| Normal | Rat | None | Trace amounts | [3] |

| Vitamin B6 Deficient | Rat | Tryptophan in diet | Significantly increased | [3] |

This compound as a Signaling Molecule: Interaction with Metabotropic Glutamate Receptors

For many years, this compound was primarily considered a metabolic waste product indicative of a vitamin deficiency. However, more recent research has unveiled its role as an endogenous signaling molecule in the central nervous system. This compound has been identified as an agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[11][12][13]

This interaction has significant implications for neurotransmission and is an active area of research in neuroscience and drug development, particularly in the context of psychiatric disorders like schizophrenia.[12][13]

Signaling Pathway: this compound and mGluR2/3

Caption: The signaling pathway of this compound's activation of mGluR2/3.

Conclusion and Future Directions

The story of this compound is a compelling example of how a molecule, initially dismissed as a mere indicator of a nutritional deficiency, can emerge as a significant player in complex physiological processes. From its discovery in the urine of rats to its identification as a neuromodulator, the research journey of this compound highlights the importance of re-evaluating the roles of endogenous metabolites.

For researchers and drug development professionals, this compound and the kynurenine pathway offer promising targets for therapeutic intervention in a range of neurological and psychiatric disorders. Future research will likely focus on further elucidating the downstream effects of mGluR2/3 activation by this compound, exploring its potential as a biomarker, and developing novel therapeutics that modulate its synthesis or signaling. The historical context of its discovery serves as a reminder of the foundational importance of nutritional biochemistry in understanding human health and disease.

References

- 1. oatext.com [oatext.com]

- 2. Development of analytical methods for the detection and determination of kynurenic and xanthurenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Effects of vitamin B-6 deficiency and tryptophan loading on urinary excretion of tryptophan metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cinnabarinic acid and this compound: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthurenic Acid Synthesis from Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthurenic acid, a metabolite of the kynurenine pathway, is emerging as a significant biomolecule in various physiological and pathological processes. Its synthesis is intricately linked to the catabolism of the essential amino acid L-tryptophan. This technical guide provides an in-depth exploration of the this compound synthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and metabolite concentrations, alongside detailed experimental protocols for the quantification of this compound and related metabolites. Visual representations of the pathway and experimental workflows are provided to facilitate a comprehensive understanding of this critical metabolic route.

The Kynurenine Pathway and the Genesis of this compound

Over 95% of L-tryptophan metabolism in mammals occurs via the kynurenine pathway, a cascade of enzymatic reactions leading to the production of several bioactive molecules, including the neuroprotectant kynurenic acid, the neurotoxin quinolinic acid, and ultimately, nicotinamide adenine dinucleotide (NAD+).[1][2] this compound is a key metabolite in a branch of this pathway.

The synthesis of this compound from tryptophan involves a series of sequential enzymatic conversions:

-

Tryptophan to N'-Formyl-L-kynurenine: The pathway is initiated by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues.[3][4] These enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to form N'-formyl-L-kynurenine.

-

N'-Formyl-L-kynurenine to L-Kynurenine: N'-formyl-L-kynurenine is rapidly hydrolyzed by kynurenine formamidase (KFM) to yield L-kynurenine.[5]

-

L-Kynurenine to 3-Hydroxykynurenine: L-kynurenine stands at a critical branch point. The enzyme kynurenine 3-monooxygenase (KMO), an FAD-dependent hydroxylase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine to form 3-hydroxykynurenine.[6][7] This step is a key determinant for the subsequent production of this compound.[8]

-

3-Hydroxykynurenine to this compound: The final step in this compound synthesis is the transamination of 3-hydroxykynurenine. This reaction is primarily catalyzed by kynurenine aminotransferases (KATs), particularly KAT II.[9][10] This enzymatic conversion results in the formation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the this compound synthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue | Reference |

| Kynurenine Aminotransferase II (KAT II) | 3-Hydroxykynurenine | ~1.4 mM | - | Rat Brain | [9] |

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | ~20 µM | - | Human (recombinant) | [6] |

Table 2: Metabolite Concentrations in Biological Samples

| Metabolite | Biological Matrix | Concentration Range | Condition | Reference |

| This compound | Human Plasma | 0.4 - 200 ng/mL | Healthy & Myocardial Infarction | [11] |

| This compound | Rabbit Serum | 141 ng/mL | Normal | |

| This compound | Rabbit Serum | 2275 ng/mL | Vitamin B6-deficient | |

| 3-Hydroxykynurenine | Human Serum | 0.98 - 250 ng/mL | Hemodialysis Patients | [3] |

| L-Kynurenine | Human Plasma | 4 - 2000 ng/mL | Healthy & Myocardial Infarction | [11] |

| L-Tryptophan | Human Plasma | 40 - 20,000 ng/mL | Healthy & Myocardial Infarction | [11] |

Experimental Protocols

Accurate quantification of this compound and other kynurenine pathway metabolites is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound in Urine by HPLC

This protocol is adapted from a method for analyzing tryptophan metabolites.[2]

3.1.1. Sample Preparation

-

Collect 24-hour urine samples in containers with a preservative such as 6 N HCl.

-

If not analyzed immediately, store samples frozen at -20°C or lower.[4]

-

Prior to analysis, thaw the urine sample and filter it through a 0.45 µm filter to remove particulate matter.[12]

-

Dilute the urine sample with a suitable buffer, such as 0.5 M sodium citrate-citrate buffer (pH 3.0).

3.1.2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in a buffer such as 0.2% sulfuric acid.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 240 nm for this compound.[2]

-

Injection Volume: 20 µL.

3.1.3. Calibration

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

3.1.4. Quantification

Inject the prepared urine sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification of Kynurenine Pathway Metabolites in Plasma by LC-MS/MS

This protocol provides a general workflow for the simultaneous measurement of multiple kynurenine pathway metabolites.[3][11]

3.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol or acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).[13]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3.2.2. LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to achieve separation of the metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each metabolite and internal standard must be optimized.

3.2.3. Data Analysis

The concentration of each metabolite is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding internal standard and comparing this ratio to a calibration curve generated using standards of known concentrations.

Visualizing the Pathway and Workflows

Diagrams

Caption: this compound Synthesis Pathway from Tryptophan.

Caption: Experimental Workflow for HPLC Quantification of this compound.

Caption: Experimental Workflow for LC-MS/MS Quantification of Kynurenine Pathway Metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 8. A Role for this compound in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 10. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of tryptophan, kynurenine, kynurenic acid, this compound and 5-hydroxytryptamine in human plasma by LC-MS/MS and its application to acute myocardial infarction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. torontech.com [torontech.com]

- 13. tandfonline.com [tandfonline.com]

The Role of Xanthurenic Acid in the Kynurenine Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthurenic acid (XA) is a crucial, yet often overlooked, metabolite of the kynurenine pathway (KP), the primary catabolic route for the essential amino acid tryptophan.[1][2] While historically viewed as a simple byproduct of vitamin B6 deficiency, recent research has illuminated its complex and multifaceted roles in intercellular signaling, neuromodulation, and the pathophysiology of various diseases.[3][4] This technical guide provides an in-depth analysis of this compound's function within the kynurenine pathway, detailing its biosynthesis, its distinct physiological and pathological activities, and the experimental methodologies used for its investigation. Particular focus is given to its regulatory interplay with kynurenic acid (KYNA), its impact on dopaminergic and glutamatergic systems, and its emerging status as a biomarker in neurological and metabolic disorders.[5][6][7]

Biosynthesis and Regulation of this compound

Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway.[2][5] This pathway is a critical source of several neuroactive compounds and the precursor for de novo NAD+ synthesis.[1][8] The formation of this compound occurs downstream of tryptophan and the central intermediate, kynurenine.

The synthesis of XA is primarily governed by two key enzymatic steps:

-

Kynurenine 3-monooxygenase (KMO): This enzyme hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). The activity of KMO is a critical regulatory point; its inhibition shunts kynurenine towards the synthesis of kynurenic acid (KYNA), while its activity promotes the formation of 3-HK, the direct precursor to XA.[2][5]

-

Kynurenine Aminotransferases (KATs): 3-HK is then transaminated by kynurenine aminotransferases, particularly KAT II, to form this compound.[8][9]

Vitamin B6, in its active form pyridoxal 5'-phosphate (P5P), is an essential cofactor for kynureninase, an enzyme that further metabolizes 3-HK down the pathway toward NAD+ production.[10] In states of vitamin B6 deficiency, kynureninase activity is impaired, leading to an accumulation of 3-HK, which is then preferentially converted into this compound, making elevated XA a classic indicator of vitamin B6 insufficiency.[3][10][11] Similarly, niacin (vitamin B3) deficiency can suppress KMO activity, which requires NADPH as a coenzyme, altering the ratio of XA to KYNA.[6][12][13]

Physiological and Pathophysiological Roles

This compound is not merely a metabolic byproduct; it is a bioactive molecule with significant signaling and modulatory functions, particularly within the central nervous system (CNS).

Neuromodulation and Signaling

XA exerts complex effects on neurotransmitter systems, often acting in opposition to its structural analog, KYNA.[4][5]

-

Dopaminergic System: A key finding is that XA stimulates dopamine release in the brain. Acute local infusions of XA in the rat prefrontal cortex have been shown to dose-dependently increase extracellular dopamine levels.[5][14] This effect is contrary to that of KYNA, which inhibits dopamine release.[5] The balance, therefore, between KYNA and XA, regulated by KMO activity, may be a critical determinant of dopaminergic tone.[2][5] Chronic administration of XA, however, has been shown to reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area (VTA), suggesting complex long-term adaptations.[14][15]

-

Glutamatergic System: XA is recognized as an endogenous agonist for Group II metabotropic glutamate receptors (mGluR2/3).[3][11] It also acts as a potent inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for loading glutamate into synaptic vesicles.[11] These actions suggest XA plays a role in modulating glutamatergic neurotransmission, potentially protecting against excitotoxicity.[9]

-

XA-Specific Receptor: Evidence points to the existence of a specific G-protein-coupled receptor (GPCR) for XA in the brain, distinct from other known receptors.[4][16] Activation of this receptor leads to the secondary activation of cationic channels, suggesting a direct role for XA in neuronal signaling.[16]

Role in Disease

Dysregulation of the kynurenine pathway and altered XA levels are implicated in several pathological conditions.

-

Neurological and Psychiatric Disorders: Reduced serum levels of this compound have been observed in patients with schizophrenia and bipolar disorder.[11] Given the opposing effects of XA and KYNA on dopamine, an imbalanced KYNA/XA ratio is hypothesized to contribute to the dopaminergic dysfunctions seen in these disorders.[5][14]

-

Metabolic Disorders: Elevated plasma levels of XA are associated with type 2 diabetes.[7][17][18] XA is considered to have diabetogenic effects, potentially by forming complexes with insulin that reduce its hormonal activity, inhibiting insulin synthesis, and inducing apoptosis in pancreatic beta cells.[10][17]

-

Biomarker Status: Urinary or serum XA is a well-established functional biomarker for vitamin B6 deficiency.[19][20][21] More recently, the urinary this compound to kynurenic acid (XA/KA) ratio has been proposed as a functional biomarker for niacin nutritional status, with the ratio increasing as niacin levels are restored.[6][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from cited literature.

Table 1: XA Concentrations and Effects in Preclinical Models

| Parameter | Species/Model | Condition | Finding | Reference |

|---|---|---|---|---|

| Brain Concentration | Rat | Normal | Heterogeneous distribution: ~1 µM in olfactory bulbs and cerebellum; 0.1–0.4 µM in A9/A10 nuclei. | [2][5] |

| Dopamine Release | Rat (Prefrontal Cortex) | Acute local infusion | 20 µM XA causes a four-fold increase in dopamine release. | [5][14] |

| Systemic Administration | Rat | 50 mg/kg XA (i.p.) | ~200% increase in intracerebral XA concentrations. | [14][15] |

| Neuronal Firing | Rat (VTA) | Repeated daily XA admin. | 43% reduction in spontaneously firing dopaminergic neurons. | [5][14] |

| Serum Concentration | Rabbit | Normal | 141 ng/mL | [21] |

| Serum Concentration | Rabbit | Vitamin B6 Deficient | 2275 ng/mL |[21] |

Table 2: XA as a Biomarker in Human Conditions

| Condition | Sample Type | Finding | Reference |

|---|---|---|---|

| Schizophrenia | Serum | Marked reduction in XA levels. | [11] |

| Bipolar Disorder | Blood | Lower XA levels (meta-analysis). | [11] |

| Type 2 Diabetes | Plasma / Urine | Increased levels of XA compared to non-diabetic controls. | [7][17][18] |

| Vitamin B6 Deficiency | Urine / Serum | Elevated XA excretion/levels. | [3][19][20] |

| Niacin Deficiency | Urine | Extremely low XA excretion; XA/KA ratio is low. |[6][12][13] |

Experimental Protocols

Accurate quantification of this compound and related metabolites is critical for research in this field. Liquid chromatography-mass spectrometry (LC-MS) based methods are preferred for their superior sensitivity and selectivity.[22][23]

Protocol: Quantification of XA in Plasma/Serum by LC-MS/MS

This protocol is a generalized summary based on common methodologies.[24][25][26][27]

Objective: To quantify the concentration of this compound in plasma or serum samples.

Materials:

-

Plasma/serum samples, stored at -80°C.

-

Deuterated internal standard (e.g., XA-d4).

-

Protein precipitation solvent (e.g., 0.1% formic acid in acetonitrile or methanol).

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

-

Reversed-phase C18 analytical column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma/serum samples on ice.

-

To 50 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

-

Add 200 µL of ice-cold protein precipitation solvent.

-

Vortex vigorously for 1 minute.

-

Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5-10 µL of the prepared sample onto the C18 column. Elute metabolites using a gradient. A typical gradient might start at 5% Mobile Phase B, ramp to 95% B over several minutes, hold, and then re-equilibrate at 5% B. Total run time is often between 5-10 minutes.[26]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

-

Example Transition for XA:m/z 206 → m/z 178

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of XA standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of XA in the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.

-

Protocol: In Vivo Microdialysis for Brain Dopamine Measurement

This protocol describes the methodology used to assess the effect of XA on neurotransmitter release in the brain.[5][14]

Objective: To measure extracellular dopamine concentrations in a specific brain region (e.g., prefrontal cortex) following local administration of XA.

Materials:

-

Anesthetized rat model.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solutions of varying concentrations in aCSF.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Surgically implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex) according to precise stereotaxic coordinates.

-

-

Microdialysis:

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Continuously perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to stabilize dopamine.

-

-

XA Administration (Retro-dialysis):

-

Switch the perfusion medium from aCSF to aCSF containing a known concentration of this compound (e.g., 5, 10, 20 µM).

-

Continue to collect dialysate fractions during and after XA administration.

-

-

Dopamine Analysis:

-

Inject the collected dialysate samples directly into the HPLC-ED system.

-

Separate dopamine from other compounds chromatographically.

-

Quantify dopamine concentration based on the electrochemical signal compared to known standards.

-

-

Data Analysis:

-

Express dopamine concentrations in post-treatment fractions as a percentage change from the average baseline concentration.

-

Conclusion and Future Directions

This compound has emerged as a significant bioactive metabolite within the kynurenine pathway, possessing distinct neuromodulatory properties that often oppose those of its counterpart, kynurenic acid.[4][5] Its ability to influence dopamine and glutamate systems, combined with its association with major neurological and metabolic diseases, positions XA as a compound of high interest for both basic research and therapeutic development.[11][14][17]

Future research should focus on:

-

Receptor Deorphanization: Fully characterizing the specific G-protein-coupled receptor for XA to elucidate its downstream signaling pathways and physiological functions.[4]

-

Therapeutic Modulation: Investigating whether targeting KMO to modulate the KYNA/XA ratio could be a viable therapeutic strategy for disorders with dopaminergic dysfunction, such as schizophrenia.[5]

-

Clinical Biomarkers: Further validating the utility of XA and the XA/KA ratio as diagnostic or prognostic biomarkers in a wider range of metabolic and inflammatory conditions.[6][7]

A deeper understanding of this compound will undoubtedly refine our knowledge of the intricate link between tryptophan metabolism, brain function, and systemic health, opening new avenues for diagnostic and therapeutic innovation.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. A Role for this compound in the Control of Brain Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound: A role in brain intercellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Urinary excretion ratio of this compound/kynurenic acid as a functional biomarker of niacin nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insulin resistance and dysregulation of tryptophan – kynurenine and kynurenine – nicotinamide adenine dinucleotide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. A Role for this compound in the Control of Brain Dopaminergic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased plasma levels of xanthurenic and kynurenic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 20. This compound - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 21. Quantitation of this compound in rabbit serum using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 3-Hydroxykynurenine to Xanthurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of 3-hydroxykynurenine (3-HK) to xanthurenic acid (XA) is a crucial step within the kynurenine pathway, the primary route of tryptophan catabolism. This transamination reaction, catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs), plays a significant role in regulating the levels of neuroactive and potentially neurotoxic kynurenine metabolites. Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the enzymatic conversion of 3-HK to XA, including the enzymes involved, their kinetic properties, and detailed experimental protocols for studying this reaction. Furthermore, it presents key signaling pathways and experimental workflows in a visually accessible format to facilitate a deeper understanding of this critical metabolic process.

Introduction

The kynurenine pathway (KP) is responsible for over 95% of tryptophan degradation in mammals and produces a range of biologically active molecules.[1] A key branch of this pathway involves the metabolism of 3-hydroxykynurenine (3-HK), a compound that can be further metabolized along two competing routes: conversion to 3-hydroxyanthranilic acid by kynureninase, or transamination to this compound (XA) by kynurenine aminotransferases (KATs).[2] While 3-HK itself has been associated with the generation of reactive oxygen species, XA is recognized for its roles in neurotransmission, including modulation of glutamate receptors.[3]

The enzymatic conversion of 3-HK to XA is a transamination reaction requiring an amino group acceptor, typically an α-keto acid such as pyruvate or α-ketoglutarate. This reaction is catalyzed by the same family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that convert kynurenine to kynurenic acid.[4] Four major KAT isozymes have been identified in mammals: KAT I, KAT II, KAT III, and KAT IV.[5] These isozymes exhibit distinct tissue distributions, substrate specificities, and kinetic properties, suggesting specialized roles in regulating kynurenine pathway metabolism. In the brain, KAT II is considered to be a major contributor to the synthesis of XA from 3-HK.[6][7]

Given the involvement of kynurenine pathway metabolites in neuropathologies, a thorough understanding of the enzymes that govern their production is paramount for the development of novel therapeutic strategies. This guide aims to provide researchers and drug development professionals with a comprehensive resource on the enzymatic conversion of 3-HK to XA.

Data Presentation: Enzyme Kinetics

Quantitative analysis of the kinetic parameters of kynurenine aminotransferase isozymes is essential for understanding their substrate preferences and catalytic efficiencies. While extensive kinetic data exists for the conversion of kynurenine to kynurenic acid, specific data for 3-hydroxykynurenine as a substrate is less abundant in the literature. The following tables summarize the available quantitative and qualitative data for mammalian KAT isozymes.

Table 1: Kinetic Parameters of Kynurenine Aminotransferase Isozymes with 3-Hydroxykynurenine

| Enzyme | Species | Substrate | Km (mM) | Vmax or kcat | kcat/Km (M-1s-1) | Co-substrate(s) | Reference(s) |

| KAT I | Human, Rat | 3-Hydroxykynurenine | Data not available | Data not available | Data not available | Pyruvate, α-Ketoglutarate | [4] |

| KAT II | Human, Rat, Mouse | 3-Hydroxykynurenine | Data not available | Data not available | Data not available | Pyruvate, α-Ketoglutarate | [6][7] |

| KAT III | Mouse | 3-Hydroxykynurenine | Data not available | Active | Data not available | Glyoxylate | [6][8] |

| KAT IV | Mouse | 3-Hydroxykynurenine | Data not available | Active | Data not available | α-Ketoglutarate | [9] |

Note: The lack of specific Km and kcat/Vmax values for 3-hydroxykynurenine across all mammalian KAT isozymes highlights a significant knowledge gap in the field and an area for future research.

Table 2: Substrate Specificity and Inhibitors of Kynurenine Aminotransferases

| Enzyme | Other Substrates | Inhibitors | Activators / Co-factors | Reference(s) |

| KAT I | Kynurenine, Glutamine | Indole-3-propionic acid | Pyridoxal-5'-phosphate (PLP) | [9] |

| KAT II | Kynurenine, α-Aminoadipate | Glycyrrhizic acid and its analogues (selective) | Pyridoxal-5'-phosphate (PLP) | |

| KAT III | Kynurenine, Glutamine, Histidine, Methionine | Methionine | Pyridoxal-5'-phosphate (PLP) | [8][9] |

| KAT IV | Kynurenine, Aspartate, Glutamate | Aspartate | Pyridoxal-5'-phosphate (PLP) | [9] |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro assays to measure the enzymatic conversion of 3-hydroxykynurenine to this compound.

Preparation of Recombinant Kynurenine Aminotransferase

For detailed kinetic studies and inhibitor screening, the use of purified recombinant KAT enzymes is recommended. Standard molecular biology techniques can be used to clone the cDNA of the desired KAT isozyme into an appropriate expression vector (e.g., pET vectors for E. coli expression or baculovirus vectors for insect cell expression). Protein expression is then induced, and the recombinant enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps such as ion-exchange and size-exclusion chromatography to achieve high purity. The concentration of the purified protein should be determined using a standard method like the Bradford assay.

Enzymatic Assay for this compound Production

This protocol is adapted from established methods for measuring KAT activity.

Materials:

-

Purified recombinant kynurenine aminotransferase (KAT) or tissue homogenate

-

3-Hydroxykynurenine (3-HK)

-

α-Keto acid co-substrate (e.g., pyruvate or α-ketoglutarate)

-

Pyridoxal-5'-phosphate (PLP)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., 10% trichloroacetic acid (TCA) or 0.8 M formic acid)

-

HPLC system with a suitable column and detector

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP (final concentration, e.g., 50 µM), and the α-keto acid co-substrate (final concentration, e.g., 5 mM).

-

Enzyme Pre-incubation: Add the purified KAT enzyme or tissue homogenate to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 3-HK to the desired final concentration (e.g., 0.1-1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of the stop solution.

-

Sample Preparation for HPLC: Centrifuge the stopped reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.

-

HPLC Analysis: Analyze the supernatant for the presence of this compound using a validated HPLC method.

HPLC Quantification of this compound

Instrumentation:

-

A standard HPLC system equipped with a UV or fluorescence detector.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV Detection: Monitor the absorbance at approximately 340 nm.

-

Fluorescence Detection: Use an excitation wavelength of ~345 nm and an emission wavelength of ~430 nm for enhanced sensitivity.

-

-

Quantification: Generate a standard curve using known concentrations of authentic this compound to quantify the amount produced in the enzymatic reaction.

Mandatory Visualizations

Signaling Pathway

The enzymatic conversion of 3-hydroxykynurenine to this compound is a key branch point in the kynurenine pathway.

Caption: Branch of the kynurenine pathway showing the conversion of 3-HK to XA.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the enzymatic conversion of 3-HK to XA.

Caption: A standard experimental workflow for analyzing the enzymatic synthesis of XA.

Conclusion

The enzymatic conversion of 3-hydroxykynurenine to this compound by kynurenine aminotransferases represents a critical control point in the kynurenine pathway. Understanding the nuances of this reaction, including the specific roles and kinetic properties of the different KAT isozymes, is essential for elucidating the pathophysiology of various neurological disorders and for the rational design of therapeutic interventions. While this guide provides a comprehensive overview and detailed protocols, it also highlights the need for further research to fill existing knowledge gaps, particularly concerning the specific kinetic parameters of mammalian KAT isozymes with 3-hydroxykynurenine. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this important metabolic pathway.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic Features of Kynurenine Aminotransferase Allosterically Regulated by (Alpha)-Ketoglutarate in Cooperation with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. Characteristic features of kynurenine aminotransferase allosterically regulated by (alpha)-ketoglutarate in cooperation with kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthurenic Acid Metabolism in Vitamin B6 Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin B6, in its active form pyridoxal 5'-phosphate (PLP), is a critical coenzyme for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism.[1][2][3] A deficiency in this essential vitamin leads to significant metabolic dysregulation, most notably within the kynurenine pathway of tryptophan metabolism. This guide provides a comprehensive technical overview of the aberrant metabolism of xanthurenic acid (XA) under conditions of vitamin B6 deficiency. It details the biochemical underpinnings, presents quantitative data on metabolite accumulation, outlines experimental protocols for studying this phenomenon, and provides visual representations of the key pathways and workflows. Understanding the intricacies of this compound metabolism is crucial for researchers and drug development professionals, as elevated levels of this metabolite serve as a sensitive biomarker for vitamin B6 deficiency and have been implicated in various pathological conditions.[4][5][6][7]

Biochemical Pathway of this compound Formation

This compound is a metabolite of the essential amino acid tryptophan.[8] The primary catabolic route for tryptophan is the kynurenine pathway.[8] In a state of vitamin B6 sufficiency, tryptophan is metabolized through a series of enzymatic steps to produce nicotinamide adenine dinucleotide (NAD+). However, when vitamin B6 is deficient, this pathway is disrupted, leading to the accumulation of certain intermediate metabolites, including this compound.

The key vitamin B6-dependent enzymes in the kynurenine pathway are kynureninase and kynurenine aminotransferase (KAT) .[9]

-

Kynureninase , which requires PLP as a cofactor, is responsible for the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid.[4][10]

-

Kynurenine aminotransferase (KAT) , also PLP-dependent, catalyzes the transamination of 3-hydroxykynurenine to this compound.[11][12]

In vitamin B6 deficiency, the activity of kynureninase is significantly reduced.[13][14][15] This impairment is more pronounced than the reduction in KAT activity.[9][14] Consequently, the metabolic flux is shunted away from the main pathway towards the formation of this compound, leading to its accumulation and subsequent excretion in the urine.[13][14][16]

Quantitative Data on this compound Accumulation

The accumulation of this compound in biological fluids is a hallmark of vitamin B6 deficiency. The following tables summarize quantitative data from various studies.

Table 1: this compound Levels in Animal Models of Vitamin B6 Deficiency

| Animal Model | Tissue/Fluid | Condition | This compound Concentration | Reference |

| Rabbit | Serum | Normal | 141 ng/ml | [17] |

| Rabbit | Serum | Vitamin B6 Deficient | 2275 ng/ml | [17] |

| Rat | Urine | Vitamin B6 Deficient | Drastically Increased | [16] |

| Mouse | Urine | Vitamin B6 Deficient | Increased | [13][18] |

| Mouse | Hepatocytes | Vitamin B6 Deficient | Increased Formation | [13][18] |

Table 2: Urinary Excretion of Tryptophan Metabolites in Rats with and without Vitamin B6 Deficiency

| Metabolite | Condition | Urinary Excretion | Reference |

| Kynurenic Acid | Vitamin B6 Deficient | Decreased | [16] |

| This compound | Vitamin B6 Deficient | Drastically Increased | [16] |

Experimental Protocols

This section details methodologies for inducing vitamin B6 deficiency in animal models and for the quantitative analysis of this compound.

Induction of Vitamin B6 Deficiency in Animal Models

A common method to induce vitamin B6 deficiency in laboratory animals is through a specialized diet.

Protocol for Mice:

-

Animal Model: Mice (e.g., inbred strains).

-

Housing: Standard laboratory conditions.

-

Diet:

-

Monitoring: Monitor for signs of deficiency and weight changes.

-

Sample Collection: Collect urine and tissues for metabolite analysis.

Protocol for Rats:

-

Animal Model: Rats (e.g., Wistar).

-

Housing: Standard laboratory conditions.

-

Diet:

-

Monitoring: Monitor food intake and body weight.

-

Sample Collection: Collect 24-hour urine samples for analysis of tryptophan metabolites.

Quantification of this compound

Several methods are available for the accurate measurement of this compound in biological samples.

4.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for quantifying this compound.

-

Sample Preparation:

-

For serum samples, extract this compound using a Sep-Pak C18 cartridge.[19]

-

-

Chromatographic Conditions (Example for Serum):

-

Column: Octadecylsilane-bonded column (e.g., Nucleosil 5C18, 150 x 4 mm I.D.).[19]

-

Mobile Phase: A mixture of 0.05 M sodium acetate buffer (pH 6.0), containing 5 mM sodium 1-octanesulfonate and 0.1 mM Na2EDTA, and acetonitrile (93:7, v/v).[19]

-

Detection: Fluorescence detection with excitation at 340 nm and emission at 450 nm.[19]

-

-

Chromatographic Conditions (Example for General Analysis):

4.2.2 Spectrophotometric Method

This method is suitable for measuring this compound in urine.

-

Extraction:

-

Separation:

-

Measurement:

4.2.3 Fluorometric Method

An alternative method for urinary this compound quantification.

-

Separation:

-

Separate this compound using a Dowex 50 (H+) column.[4]

-

-

Measurement:

-

Measure its fluorescence in a strong alkali solution.[4]

-

Logical Relationship and Clinical Significance

The relationship between vitamin B6 deficiency, enzymatic activity, and this compound accumulation is a direct cause-and-effect cascade. This makes this compound a valuable biomarker for assessing vitamin B6 status.

Elevated levels of this compound, or xanthurenic aciduria, are not only an indicator of vitamin B6 deficiency but have also been associated with several clinical conditions, including:

-

Febrile disorders[4]

-

Theophylline-induced asthma[4]

-

Drug-induced diabetes[4]

-

Certain types of cancer[4]

-

Depressive disorders[22]

The accumulation of this compound may have direct pathological effects, and its role in various diseases is an active area of research.

Conclusion

The metabolism of this compound is intricately linked to vitamin B6 status. A deficiency in this vitamin leads to a predictable and measurable increase in this compound levels due to the differential impairment of PLP-dependent enzymes in the kynurenine pathway. This guide has provided the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to investigate the role of this compound in health and disease. Further research into the downstream effects of this compound accumulation will be critical for understanding its full pathological significance and for the development of targeted therapeutic interventions.

References

- 1. Pyridoxal 5'-Phosphate-Dependent Enzymes at the Crossroads of Host-Microbe Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 4. Novel Spectrophotometric Method for the Quantitation of Urinary this compound and Its Application in Identifying Individuals with Hyperhomocysteinemia Associated with Vitamin B6 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - ZRT Laboratory (Urinary Neurotransmitters) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. nbinno.com [nbinno.com]

- 7. This compound - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. A Mathematical Model of Tryptophan Metabolism via the Kynurenine Pathway Provides Insights into the Effects of Vitamin B-6 Deficiency, Tryptophan Loading, and Induction of Tryptophan 2,3-Dioxygenase on Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tryptophan metabolism in vitamin B6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of vitamin B6 deficiency on the conversion ratio of tryptophan to niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of this compound in rabbit serum using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tryptophan metabolism in vitamin B6-deficient mice | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 19. Determination of the 8-methyl ether of this compound in human serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. The clinical significance of disordered renal excretion of this compound in depressive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthurenic Acid: An Endogenous Neuromodulator at the Crossroads of Metabolism and Neuronal Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthurenic acid (XA), a metabolite of the kynurenine pathway, is emerging from the shadows of its well-studied relatives to be recognized as a significant endogenous neuromodulator. Traditionally viewed as a mere byproduct of tryptophan degradation, recent evidence has illuminated its active role in shaping neuronal communication and its potential implications in the pathophysiology of complex neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound's function in the central nervous system, with a focus on its synthesis, release, molecular targets, and downstream signaling effects. We present a consolidation of the current quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways to serve as a critical resource for researchers and drug development professionals exploring this novel neuromodulatory system.

Introduction

The kynurenine pathway (KP), the primary route of tryptophan metabolism, generates a host of neuroactive compounds.[1] While much attention has been focused on the neurotoxic quinolinic acid and the neuroprotective kynurenic acid, another key player, this compound (XA), is gaining prominence for its distinct neuromodulatory properties.[2][3] Synthesized from 3-hydroxykynurenine, XA is present in the brain at micromolar concentrations and exhibits a heterogeneous distribution.[2][4] Its storage in synaptic vesicles and Ca2+-dependent release upon neuronal depolarization strongly suggest a role in intercellular signaling.[2][4]

This guide will delve into the multifaceted actions of XA, exploring its interactions with metabotropic glutamate receptors, a specific G-protein-coupled receptor, and vesicular glutamate transporters. Furthermore, we will examine its influence on dopaminergic neurotransmission, highlighting the delicate balance between XA and its structural analog, kynurenic acid, in regulating critical neural circuits.[2] The potential involvement of XA in the pathophysiology of schizophrenia and neurodegenerative diseases underscores the importance of understanding its mechanisms of action for the development of novel therapeutic strategies.[3]

Biosynthesis and Metabolism

This compound is a product of the kynurenine pathway, downstream of tryptophan. The synthesis of XA is a critical control point in the balance of neuroactive kynurenine metabolites.

The Kynurenine Pathway and this compound Formation

The formation of this compound begins with the conversion of tryptophan to L-kynurenine. L-kynurenine is then hydroxylated to 3-hydroxykynurenine (3-HK) by the enzyme kynurenine monooxygenase (KMO). Finally, 3-HK is transaminated to this compound by kynurenine aminotransferase (KAT), with KAT II playing a major role in the brain.[5]

Molecular Targets and Signaling Pathways

This compound exerts its neuromodulatory effects through interactions with multiple molecular targets, leading to a cascade of downstream signaling events.

Metabotropic Glutamate Receptors (mGluR2/3)

Several studies have suggested that this compound acts as an agonist at group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[2][3][6] Activation of these Gi/o-coupled receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This interaction is thought to contribute to the antipsychotic-like effects of XA observed in preclinical models.[3] However, some research indicates that XA's effects on synaptic transmission may be independent of direct mGluR2/3 activation, suggesting a more complex mechanism of action.[4][7]

Specific G-Protein-Coupled Receptor (GPCR)

Evidence points to the existence of a specific G-protein-coupled receptor for this compound in the brain.[8] Binding studies have characterized specific XA binding sites, and functional assays in the NCB-20 cell line, which lacks glutamate-induced calcium signals, have shown that XA can elicit responses involving the activation of cationic channels and an increase in intracellular calcium concentration.[8][9] This suggests an excitatory role for XA mediated by a distinct GPCR.

Vesicular Glutamate Transporters (VGLUTs)

This compound is a known inhibitor of vesicular glutamate transporters (VGLUTs).[2][4][7] By blocking the uptake of glutamate into synaptic vesicles, XA can reduce the amount of glutamate available for release, thereby modulating glutamatergic neurotransmission. This mechanism may play a role in the observed effects of XA on synaptic plasticity and its potential neuroprotective actions under conditions of excitotoxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interactions and effects of this compound.

Table 1: Receptor Binding and Functional Activity

| Target | Parameter | Value | Species/System | Reference |

| XA-specific GPCR | IC50 (XA displacement) | ~10 µM | Mouse cortical membranes | [10] |

| IC50 (NCS-486 displacement) | 14 µM | Rat brain synaptosomes | [2] | |

| IC50 (NCS-482 displacement) | 0.35 µM | Rat brain synaptosomes | ||

| IC50 (XT-21 displacement) | 4.6 µM | Rat brain synaptosomes | ||

| mGluR2/3 | Binding | No displacement of [3H]LY341495 | Human mGluR2 membranes | [4][7] |

| Functional Activity | Activates mGlu2/3 signaling | HEK293 cells | [10] | |

| VGLUTs | Functional Activity | Known inhibitor | - | [2][4][7] |

Table 2: Effects on Neurotransmitter Systems

| Neurotransmitter | Effect | Concentration | Species/System | Reference |

| Dopamine | Dose-dependent increase in release | 1, 5, 20 µM (local infusion) | Rat prefrontal cortex | [11] |

| Four-fold increase in release | 20 µM (local infusion) | Rat prefrontal cortex | [2][11] | |

| ~200% increase in brain concentration | 50 mg/kg (i.p.) | Rat | [2][11] | |

| Reduces spontaneously firing DA neurons by 43% | Repeated daily administration | Rat ventral tegmental area | [11] |

Table 3: Endogenous Concentrations

| Brain Region | Concentration | Species | Reference |

| Olfactory Bulbs | ~1 µM | Rat | [2] |

| Cerebellum | ~1 µM | Rat | [2] |

| A9 and A10 nuclei | 0.1 - 0.4 µM | Rat | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuromodulatory roles of this compound.

In Vivo Microdialysis for Dopamine Measurement

This protocol is adapted from standard methods for in vivo monitoring of dopamine in the rat brain.[1][5][6][12][13]

Objective: To measure extracellular dopamine levels in a specific brain region (e.g., prefrontal cortex) in response to local or systemic administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

-

This compound solutions of desired concentrations in aCSF

-

Anesthetics (e.g., isoflurane, chloral hydrate)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a microdialysis probe into the target brain region using appropriate stereotaxic coordinates.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 2 hours) to establish a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

To test local effects, switch the perfusion medium to aCSF containing this compound at the desired concentration.

-

For systemic effects, administer this compound via intraperitoneal (i.p.) injection.

-

Continue collecting dialysate samples throughout the experiment.

-

Analyze the dopamine content in the dialysate samples using HPLC-ED.

-

At the end of the experiment, perfuse with a high-potassium solution to confirm neuronal viability and probe placement.

-

Sacrifice the animal and histologically verify the probe placement.

Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is a generalized procedure for whole-cell patch-clamp recordings from cultured neurons (e.g., NCB-20 cells) to study the effects of this compound on ion channel activity.[14][15]

Objective: To record changes in membrane potential or ionic currents in response to the application of this compound.

Materials:

-

Inverted microscope with micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries and pipette puller

-

Extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Intracellular solution (e.g., K-Gluconate based)

-

This compound stock solution

Procedure:

-

Culture NCB-20 cells on glass coverslips.

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Mount the electrode in the holder and apply positive pressure.

-

Under visual guidance, approach a target neuron with the micropipette.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the membrane patch with a brief pulse of suction to establish the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a specific potential (e.g., -70 mV) and record baseline currents.

-

Apply this compound to the bath via the perfusion system.

-

Record any changes in inward or outward currents.

-

In current-clamp mode, record the resting membrane potential and then apply this compound to observe any changes in membrane potential or firing activity.

Calcium Imaging in Neuronal Cells

This protocol describes the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to this compound.[7][10]

Objective: To visualize and quantify changes in intracellular calcium levels in cultured neurons following the application of this compound.

Materials:

-

Fluorescence microscope with a digital camera

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution

Procedure:

-

Culture neurons on glass-bottom dishes.

-

Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence image.

-

Apply this compound to the bath.

-

Acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium.

-

Quantify the changes in fluorescence intensity in individual cells over time.

Vesicular Glutamate Transporter (VGLUT) Uptake Assay

This protocol is based on methods for measuring the uptake of radiolabeled glutamate into synaptic vesicles and can be adapted to screen for inhibitors like this compound.[1][11][12]

Objective: To determine the inhibitory effect of this compound on VGLUT-mediated glutamate uptake.

Materials:

-

Synaptic vesicle preparation from rat brain

-

[3H]-L-glutamate

-

Uptake buffer (e.g., containing sucrose, KCl, Mg-ATP)

-

This compound solutions of varying concentrations

-

Scintillation counter and vials

Procedure:

-

Isolate synaptic vesicles from rat brain tissue by differential centrifugation and sucrose gradient fractionation.

-

In a reaction tube, combine the synaptic vesicle preparation with uptake buffer.

-

Add varying concentrations of this compound to the tubes (and a vehicle control).

-

Initiate the uptake reaction by adding [3H]-L-glutamate.

-

Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate the vesicles from the free radiolabel.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the percent inhibition of glutamate uptake at each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a multifaceted endogenous neuromodulator with a complex pharmacological profile. Its ability to interact with mGluR2/3, a specific GPCR, and VGLUTs positions it as a critical regulator of both glutamatergic and dopaminergic neurotransmission. The emerging evidence of its dysregulation in neuropsychiatric and neurodegenerative disorders highlights the therapeutic potential of targeting the this compound signaling pathway.

Future research should focus on unequivocally identifying the specific this compound GPCR and elucidating its downstream signaling cascades. Further investigation into the precise nature of the interaction between this compound and mGluR2/3 is also warranted. The development of selective agonists and antagonists for the this compound receptor will be instrumental in dissecting its physiological and pathological roles and for validating it as a viable drug target. The comprehensive data and protocols presented in this guide aim to facilitate these future endeavors and accelerate our understanding of this intriguing endogenous neuromodulator.

References

- 1. Molecular, Structural, Functional, and Pharmacological Sites for Vesicular Glutamate Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Cinnabarinic acid and this compound: Two kynurenine metabolites that interact with metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of hippocampal synaptic transmission by the kynurenine pathway member this compound and other VGLUT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Formation from 3-Hydroxykynurenine in the Mammalian Brain: Neurochemical Characterization and Physiological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of this compound, a putative endogenous Group II metabotropic glutamate receptor agonist, on sensory transmission in the thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Hippocampal Synaptic Transmission by the Kynurenine Pathway Member this compound and Other VGLUT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Activates mGlu2/3 Metabotropic Glutamate Receptors and is a Potential Trait Marker for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developmental Up-Regulation of Vesicular Glutamate Transporter-1 Promotes Neocortical Presynaptic Terminal Development | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Control of Vesicular Glutamate Transport and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. INHIBITION OF THE VESICULAR GLUTAMATE TRANSPORTER (VGLUT) WITH CONGO RED ANALOGS: NEW BINDING INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Inhibition of Vesicular Glutamate Transporters (VGLUTs) with Chicago Sky Blue 6B Before Focal Cerebral Ischemia Offers Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]